molecular formula C8H12O B14631532 2-(Prop-1-en-2-yl)pent-4-yn-1-ol CAS No. 53498-25-2

2-(Prop-1-en-2-yl)pent-4-yn-1-ol

Cat. No.: B14631532
CAS No.: 53498-25-2
M. Wt: 124.18 g/mol
InChI Key: MVMOANNGEULVHU-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)pent-4-yn-1-ol is an organic compound with the molecular formula C8H10O. It is a member of the alcohol family and features both an alkyne and an alkene functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with an appropriate alkyne under catalytic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature and monitored using techniques such as gas chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alkenes, Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

2-(Prop-1-en-2-yl)pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloaddition and cross-coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Another alkyne-containing alcohol, used in similar synthetic applications.

    2-Penten-4-yn-1-ol: Shares structural similarities but differs in the position of the double bond.

    Prop-2-yn-1-ol: A simpler alkyne alcohol, often used as a precursor in organic synthesis.

Uniqueness

2-(Prop-1-en-2-yl)pent-4-yn-1-ol is unique due to the presence of both alkyne and alkene groups, which provide versatility in chemical reactions. Its structure allows for a wide range of synthetic applications, making it a valuable compound in research and industry.

Properties

CAS No.

53498-25-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-prop-1-en-2-ylpent-4-yn-1-ol

InChI

InChI=1S/C8H12O/c1-4-5-8(6-9)7(2)3/h1,8-9H,2,5-6H2,3H3

InChI Key

MVMOANNGEULVHU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#C)CO

Origin of Product

United States

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